N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a benzimidazole ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the individual rings, the introduction of the various functional groups, and the coupling of the rings together. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings and functional groups would likely result in a fairly rigid structure with a specific three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitrogen atoms in the pyridine and benzimidazole rings might act as nucleophiles in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the nitrogen atoms might make it more polar and therefore more soluble in polar solvents .Scientific Research Applications
Heterocyclic Synthesis and Drug Development
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of various heterocyclic compounds using thiophene and pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis. For example, thiophenylhydrazonoacetates have been synthesized for the development of pyrazole, isoxazole, and pyrimidine derivatives, showcasing the chemical's utility in generating diverse molecular frameworks (Mohareb et al., 2004).
Drug Discovery
The compound has been investigated for its potential as a kinase inhibitor in drug discovery, particularly as a VEGFR inhibitor AG-28262, indicating its relevance in designing drugs for cancer therapy (Scott et al., 2006). This underscores the chemical's potential in contributing to targeted cancer treatments.
Biological Activity and Antimicrobial Applications
Antimicrobial Agents
Research into imidazo[1,2-a]pyridine derivatives has revealed their potential as antimicrobial agents. New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized, showing promise as antisecretory and cytoprotective agents in antiulcer applications (Starrett et al., 1989). This suggests the compound's utility in developing new treatments for gastrointestinal diseases.
Chemical Modification for Enhanced Properties
Modification to Reduce Metabolism
Efforts have been made to modify the imidazo[1,2-a]pyrimidine core to reduce metabolism mediated by aldehyde oxidase (AO), indicating the importance of structural modifications for improving drug stability and efficacy (Linton et al., 2011). This research highlights the ongoing efforts to enhance the chemical's pharmacokinetic properties for better therapeutic outcomes.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(13-3-4-14-15(9-13)22-11-21-14)20-10-12-5-6-19-16(8-12)17-2-1-7-24-17/h1-9,11H,10H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQADIRRLEKMGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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